molecular formula C17H30N2O2 B261469 N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

Número de catálogo B261469
Peso molecular: 294.4 g/mol
Clave InChI: JRICISCPLAWDLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.

Mecanismo De Acción

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide inhibits GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to an increase in the levels of GABA, an inhibitory neurotransmitter, which can reduce neuronal excitability and produce anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been shown to increase GABA levels in the brain, leading to reduced anxiety and seizure activity in animal models. In addition, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been found to enhance the effects of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has a relatively short half-life, which can limit its effectiveness in some applications.

Direcciones Futuras

Future research on N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. In addition, further studies could investigate the long-term effects of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide on brain function and behavior. Finally, new synthesis methods could be developed to improve the solubility and half-life of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide, making it more effective for use in various experiments and potential clinical applications.
Conclusion
N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide is a potent and selective inhibitor of GABA-AT, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves increasing the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. While N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has some limitations, it remains a valuable tool for studying the role of GABA in the brain and its potential therapeutic applications. Future research could focus on expanding our understanding of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide and its potential clinical applications.

Métodos De Síntesis

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanecarboxylic acid with N,N-dimethylpropane-1,3-diamine, followed by the reaction of the resulting intermediate with cyclohexyl isocyanate. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated the anxiolytic and anticonvulsant effects of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide in animal models. Clinical trials have shown promising results in the treatment of cocaine addiction and alcohol use disorder.

Propiedades

Nombre del producto

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

Fórmula molecular

C17H30N2O2

Peso molecular

294.4 g/mol

Nombre IUPAC

N-[3-(cyclohexanecarbonylamino)propyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H30N2O2/c20-16(14-8-3-1-4-9-14)18-12-7-13-19-17(21)15-10-5-2-6-11-15/h14-15H,1-13H2,(H,18,20)(H,19,21)

Clave InChI

JRICISCPLAWDLV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NCCCNC(=O)C2CCCCC2

SMILES canónico

C1CCC(CC1)C(=O)NCCCNC(=O)C2CCCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.